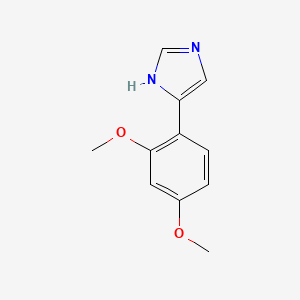

4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-8-3-4-9(11(5-8)15-2)10-6-12-7-13-10/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKPTAMUKOFFEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CN=CN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Mechanistic Biology Pre Clinical, Non Human in Vitro and in Vivo Studies

Molecular Docking and Dynamics Simulations to Elucidate Ligand-Protein Interactions and Binding Modes

Prediction of Binding Poses and Interaction Hotspots

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, identifying key interactions that stabilize the complex. Studies on N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (a related benzimidazole (B57391) derivative) have shown it can be well-accommodated within the binding pocket of the topoisomerase IIα-DNA complex. nih.govresearchgate.net This suggests that compounds with a dimethoxyphenyl group are capable of fitting into specific enzyme active sites.

In the case of this benzimidazole analog, the simulation revealed multiple interaction hotspots: nih.gov

Hydrogen Bonding: The 2,4-dimethoxyphenyl moiety was involved in hydrogen bonding interactions with amino acid residues (like LYS614) and DNA bases (like thymine (B56734) DT9). nih.gov The amide group also formed hydrogen bonds with cytosine DC8. nih.gov

Pi-Interactions: The phenyl ring of the dimethoxyphenyl group participated in Pi-Pi T-shaped interactions with DNA bases, such as guanine (B1146940) DG10. nih.gov The benzimidazole core was stabilized by Pi-sigma interactions. nih.gov

Hydrophobic Interactions: The trimethoxyphenyl portion of the molecule formed several hydrophobic interactions with nearby DNA bases. nih.gov

These findings suggest that 4-(2,4-dimethoxyphenyl)-1H-imidazole could potentially engage in similar interactions, using its imidazole (B134444) and dimethoxyphenyl rings to form hydrogen bonds and pi-stacking interactions with protein and/or nucleic acid targets.

Table 1: Predicted Interactions of a Related Benzimidazole Derivative with the Topoisomerase IIα-DNA Complex Data from a study on N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide nih.gov

| Interacting Moiety of Ligand | Target Residue/Base | Type of Interaction |

|---|---|---|

| 2,4-Dimethoxyphenyl Group | LYS614, Thymine DT9 | Hydrogen Bond |

| Benzimidazole Core | ASP463, Thymine DT9 | Hydrogen Bond, Pi-Sigma |

| Phenyl Ring (of Trimethoxyphenyl) | Guanine DG10 | Pi-Pi T-Shaped |

Conformational Changes Upon Ligand Binding

Ligand binding can induce significant conformational changes in proteins, altering their activity. While no data exists for this compound, studies on other imidazole compounds have demonstrated this phenomenon. For instance, the binding of 4-(4-chlorophenyl)imidazole to cytochrome P450 2B4 triggers a large-scale structural transition from an "open" to a "closed" form. nih.gov Similarly, the binding of imidazole to cytochrome c was found to cause a rearrangement of several regions forming the protein's heme pocket. nih.gov These examples establish that the imidazole scaffold is capable of inducing significant conformational shifts in target proteins upon binding, a property that could potentially be shared by this compound.

Investigation of Interactions with Nucleic Acids and Lipids in Biochemical Research

The ability of small molecules to interact with nucleic acids or lipids is critical to many biological and therapeutic effects.

Research into benzimidazole derivatives, which share a core structure with imidazoles, has shown a distinct capacity for DNA interaction. The aforementioned docking study of N-(2,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide showed its trimethoxyphenyl moiety intercalating into double-stranded DNA. nih.gov Another study on a different dimethoxyphenyl bis-benzimidazole compound identified it as a poison inhibitor of E. coli DNA topoisomerase I, further confirming that such scaffolds can target and disrupt DNA-protein complexes. nih.gov The binding is often mediated by a combination of intercalation between base pairs and groove binding, stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net

There is no direct research available on the interactions between this compound and lipids. General studies have shown that lipids can directly bind to and modulate the function of membrane proteins. nih.govnih.gov The imidazole moiety itself can be incorporated into lipid headgroups to alter the properties of lipid nanoparticles, though this does not describe the interaction of the free compound with lipid bilayers. nih.gov Further research would be needed to determine if this compound has any affinity for or effect on lipid membranes or lipid-protein interactions.

Studies on the Impact of this compound on Biological Processes in Model Organisms (Non-Human in vivo, e.g., zebrafish, C. elegans, Drosophila)

Model organisms provide a valuable platform for assessing the in vivo effects of chemical compounds on complex biological processes. To date, no studies have been published detailing the effects of this compound in model organisms such as zebrafish (Danio rerio), Caenorhabditis elegans, or Drosophila melanogaster.

However, these models have been used to characterize the biological impact of other imidazole and benzimidazole derivatives.

Zebrafish (Danio rerio): A large-scale chemical screen using zebrafish embryos identified a range of compounds, including imidazole and benzimidazole derivatives, that induced developmental nephrotoxicity, resulting in glomerular and tubular malformations. frontiersin.org This highlights the utility of the zebrafish model for identifying organ-specific developmental toxicity of imidazole-containing compounds.

Caenorhabditis elegans: This nematode is a powerful model for dissecting the molecular mechanisms of aging and neural function. micropublication.org It has been used to develop bioassays for identifying novel modulators of invertebrate-specific ion channels, a potential target for new therapeutic agents. nih.gov

Drosophila melanogaster: The fruit fly is a well-established model for neuropharmacology. It has been used as a preclinical system for testing the efficacy of anti-seizure medications and for studying the effects of imidazole derivatives on the olfactory system. nih.govdiva-portal.org

The established use of these model organisms in characterizing related compounds indicates that they would be suitable and effective platforms for future in vivo studies to determine the biological impact of this compound.

Structure Activity Relationship Sar Studies and Pharmacophore Modeling

Systematic Modification of the 2,4-Dimethoxyphenyl Moiety and Its Impact on Biological Activity Profiles

The positioning of the methoxy (B1213986) groups on the phenyl ring plays a pivotal role in determining the biological efficacy of phenylimidazole derivatives. Studies on related compounds have demonstrated that altering the substitution pattern of methoxy groups can lead to significant variations in activity. For instance, in a series of chalcone (B49325) derivatives, it was observed that compounds with two adjacent methoxy groups on the phenyl ring exhibited optimal activity against certain cancer cell lines. nih.gov This suggests that the relative positioning of these electron-donating groups can influence the electronic distribution and conformation of the molecule, thereby affecting its binding affinity to target proteins.

The following table summarizes the hypothetical impact of methoxy group positional isomerism on the biological activity of 4-phenyl-imidazole, based on general SAR principles observed in related heterocyclic compounds.

| Compound | Substitution Pattern | Expected Impact on Activity (Relative to 2,4-dimethoxy) | Rationale |

| Analog A | 3,4-Dimethoxy | Potentially altered activity profile | Change in electronic distribution and steric hindrance may affect binding. |

| Analog B | 2,5-Dimethoxy | Likely different activity and selectivity | Significant change in molecular shape and electronic properties. |

| Analog C | 3,5-Dimethoxy | May result in reduced or different activity | Symmetrical substitution pattern leads to a different dipole moment. |

| Analog D | 2,6-Dimethoxy | Potentially decreased activity | Increased steric hindrance near the imidazole (B134444) linkage could prevent optimal binding. |

The introduction of various substituents on the phenyl ring of the 4-(2,4-dimethoxyphenyl)-1H-imidazole scaffold allows for a detailed exploration of the impact of electronic and steric effects on biological activity. A wide range of functional groups, from electron-donating to electron-withdrawing, and from small to bulky, can be incorporated to fine-tune the molecule's properties.

Studies on related 4-phenyl-imidazole derivatives have shown that the nature of the substituent on the phenyl ring is a key determinant of potency and selectivity. For example, in the context of IDO inhibitors, the introduction of a fluorine atom at the 4-position of the phenyl ring was found to be well-tolerated. nih.gov In other series of bioactive imidazoles, the presence of electron-withdrawing groups like nitro or chloro, or electron-donating groups like hydroxyl or methyl, has been shown to significantly modulate anti-inflammatory, anticancer, or antimicrobial activities. researchgate.netnih.gov

For instance, a study on curcumin (B1669340) analogs, which also feature a substituted phenyl ring, demonstrated that replacing the methoxy group with hydroxyl or bromine maintained or even enhanced anti-inflammatory effects, while a nitro group led to inactivity. nih.gov This highlights the critical role of the electronic nature of the substituent.

The table below outlines the potential effects of introducing various substituents on the phenyl ring of this compound, based on established SAR trends.

| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Impact on Biological Activity |

| -F | 4' | Electron-withdrawing | Small | May enhance binding through favorable interactions or by altering pKa. |

| -Cl | 4' | Electron-withdrawing | Moderate | Can increase lipophilicity and potentially enhance activity. |

| -CH₃ | 4' | Electron-donating | Moderate | May improve activity through favorable hydrophobic interactions. |

| -OH | 4' | Electron-donating | Small | Can act as a hydrogen bond donor, potentially increasing binding affinity. |

| -NO₂ | 4' | Electron-withdrawing | Moderate | Often leads to a decrease in activity due to unfavorable electronic or steric effects. |

Investigation of Substitutions on the 1H-Imidazole Ring for Activity Modulation

The 1H-imidazole ring is a versatile scaffold that offers multiple positions for substitution, namely the N1, C2, and C5 positions. Modifications at these sites can profoundly influence the molecule's stereoelectronic properties, metabolic stability, and interactions with biological targets.

Substitution at the N1 position of the imidazole ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of various alkyl or aryl groups can modulate lipophilicity, solubility, and the ability to form hydrogen bonds.

In SAR studies of 4-phenyl-imidazole derivatives as IDO inhibitors, it was demonstrated that N1-substitution is generally detrimental to activity. nih.gov This is because the N1 nitrogen is believed to be involved in a crucial binding interaction with the heme iron at the active site of the enzyme. Consequently, any substitution at this position would disrupt this key interaction. However, in other classes of bioactive imidazoles, N1-substitution is a common strategy to enhance activity. For example, in a series of indazole arylsulfonamides, the optimization of the N1 substituent was a key step in identifying a clinical candidate. nih.gov

The electronic nature of the N1-substituent can also play a role. Electron-withdrawing groups can decrease the basicity of the imidazole ring, while electron-donating groups can increase it. These changes can affect the molecule's pKa and its ionization state at physiological pH, which in turn can influence its absorption, distribution, and target binding.

The following table summarizes the effects of different types of N1-substituents on the properties of a hypothetical this compound analog.

| N1-Substituent | General Type | Stereoelectronic Effects | Potential Impact on Activity |

| -CH₃ | Small alkyl | Increases lipophilicity slightly, no significant electronic effect. | May be tolerated if N1 is not a key binding point. |

| -Benzyl | Bulky aromatic | Significantly increases lipophilicity and introduces potential for π-stacking interactions. | Could enhance or decrease activity depending on the target's binding pocket. |

| -CH₂CH₂OH | Hydrophilic alkyl | Increases hydrophilicity and provides a hydrogen bond donor/acceptor. | May improve solubility and introduce new binding interactions. |

| -COCH₃ | Acyl | Electron-withdrawing, reduces basicity of the imidazole ring. | Can alter the electronic profile and may impact binding. |

The C2 and C5 positions of the imidazole ring are also amenable to substitution, offering further opportunities to modulate the biological activity of this compound. The reactivity of these positions can be influenced by the nature of the existing substituents. nih.gov

Substitutions at the C2 position have been shown to be a viable strategy for enhancing the potency of imidazole-based compounds. For instance, in some series of anticancer agents, the introduction of aryl groups at the C2 position has led to compounds with significant cytotoxic activity. The C2 position is often a key vector for extending the molecule into a specific sub-pocket of the target's binding site.

The C5 position, being adjacent to the C4-phenyl ring, is in a sterically hindered environment. Substitutions at this position can influence the relative orientation of the phenyl and imidazole rings. Small alkyl or halogen substituents might be tolerated, while larger groups could lead to a loss of activity due to steric clashes.

A review of pharmacophore-based SAR analysis of imidazole core analogs suggests that substitution with a hydrophobic ring and an aliphatic long chain on the imidazole ring can lead to anticonvulsant and anti-inflammatory activity. researchgate.net

The table below provides a general overview of the potential impact of substitutions at the C2 and C5 positions.

| Position | Substituent | Potential Effect on Molecular Properties | Anticipated Influence on Biological Activity |

| C2 | -CH₃ | Increases lipophilicity. | May provide beneficial hydrophobic interactions within the binding site. |

| C2 | -Aryl | Significantly alters molecular shape and introduces potential for π-π interactions. | Could lead to a significant increase in potency if the aryl group fits into a corresponding pocket. |

| C5 | -Cl | Increases lipophilicity and can act as a weak hydrogen bond acceptor. | May be tolerated and could fine-tune the electronic properties of the imidazole ring. |

| C5 | -Phenyl | Creates a highly sterically hindered molecule. | Likely to decrease activity due to steric hindrance, unless the target has a large accommodating pocket. |

Analysis of Conformational Preferences and Their Influence on Molecular Interactions

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for effective molecular recognition.

The key conformational feature of this molecule is the dihedral angle between the phenyl and imidazole rings. This angle is influenced by the substitution pattern on both rings. The presence of the methoxy groups at the 2- and 4-positions of the phenyl ring, as well as any substituents on the imidazole ring, will dictate the preferred rotational orientation. Computational methods, such as density functional theory (DFT), can be used to explore the potential energy surface and identify the most stable conformers. researchgate.net

For example, in a study of 1,2,4,5-tetraphenyl-1H-imidazole, the dihedral angles between the imidazole ring and the various phenyl substituents were found to vary significantly, indicating a flexible structure. researchgate.net The preferred conformation in a biological environment will be a balance between the lowest energy state of the free molecule and the stabilization gained from binding to the target.

The conformational flexibility of the 2,4-dimethoxyphenyl group also plays a role. The methoxy groups can rotate, and their orientation can influence the molecule's hydrogen bonding capacity and steric profile. Understanding these conformational preferences is crucial for building accurate pharmacophore models and for designing analogs with improved binding affinities. A study on chalcones with a 4-hydroxy-3-methoxybenzaldehyde moiety highlighted the importance of the s-cis conformation for stability. ufms.br While not a direct analog, this underscores the importance of conformational analysis in understanding structure-activity relationships.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic effects.

Statistical Methods for Correlating Structure with Biological Activity

The foundation of any robust QSAR model lies in the application of appropriate statistical methods to correlate molecular descriptors with biological data. Several statistical techniques are commonly employed in the development of QSAR models for imidazole derivatives.

One of the most widely used methods is Multiple Linear Regression (MLR) . MLR analysis generates a linear equation that describes the relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). For a series of this compound analogues, an MLR model might take the general form:

pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)

where pIC50 represents the biological activity, and c values are the regression coefficients for each descriptor.

Partial Least Squares (PLS) regression is another powerful technique, particularly useful when the number of descriptors is large or when there is multicollinearity among them. PLS reduces the descriptor variables to a smaller set of orthogonal components and then performs regression on these components.

For more complex, non-linear relationships between structure and activity, machine learning methods such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are often utilized. These methods can capture intricate patterns in the data that may be missed by linear models.

The statistical quality of the developed QSAR models is assessed using various parameters, as illustrated in the table below.

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal validation techniques like leave-one-out (LOO). | > 0.5 |

| F-test (Fischer's value) | Indicates the statistical significance of the regression model. | High value |

| SEE (Standard Error of Estimate) | Measures the dispersion of the data points around the regression line. | Low value |

Derivation of Descriptors and Model Validation

The predictive power of a QSAR model is heavily dependent on the choice of molecular descriptors and rigorous validation.

Molecular Descriptors are numerical values that characterize specific properties of a molecule. For this compound derivatives, these can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and 2D autocorrelations. These describe the topology and connectivity of the molecule.

3D Descriptors: Geometrical descriptors derived from the three-dimensional structure of the molecule, such as molecular volume and surface area.

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity (MR), and electronic properties (e.g., HOMO and LUMO energies, dipole moment). These are crucial for understanding a drug's pharmacokinetic and pharmacodynamic behavior.

A hypothetical QSAR study on a series of this compound derivatives might identify key descriptors influencing their activity. For instance, a model could reveal that increased lipophilicity at a certain position and the presence of a hydrogen bond donor at another are critical for enhanced biological response.

Model Validation is a critical step to ensure the robustness and predictive accuracy of the developed QSAR model. It is typically performed through:

Internal Validation: Techniques like leave-one-out (LOO) and leave-many-out (LMO) cross-validation are used. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds.

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive power on compounds not used in model development). A high predictive R² (R²pred) for the test set is indicative of a reliable model.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low R² and Q² for the randomized models confirms that the original model is not due to chance correlation.

Pharmacophore Identification and Virtual Screening Applications for Novel Analogues with Predicted Activity

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target.

A pharmacophore model for this compound derivatives would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): For example, the nitrogen atoms in the imidazole ring.

Hydrogen Bond Donors (HBD): Potentially from substituents on the phenyl ring or imidazole core.

Hydrophobic/Aromatic Regions (HY/AR): The dimethoxyphenyl ring and other aromatic substituents.

Positive/Negative Ionizable Features: Depending on the pH and the nature of substituents.

The identification of a pharmacophore can be ligand-based, derived from a set of active molecules, or structure-based, if the 3D structure of the biological target is known.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases (e.g., ZINC, PubChem). This process involves searching for molecules in the database that match the defined pharmacophoric features and their spatial arrangement. The hits from the virtual screen are then prioritized for further computational analysis, such as molecular docking, and ultimately for chemical synthesis and biological evaluation.

The table below outlines a typical workflow for pharmacophore-based virtual screening.

| Step | Description |

| 1. Pharmacophore Model Generation | A 3D pharmacophore model is created based on a set of active this compound analogues. |

| 2. Model Validation | The model is validated using a test set of compounds with known activities to assess its ability to distinguish between active and inactive molecules. |

| 3. Database Screening | The validated pharmacophore is used as a query to search large chemical databases for molecules that fit the model. |

| 4. Hit Filtering and Prioritization | The retrieved hits are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and prioritized based on their fit score to the pharmacophore. |

| 5. Further In Silico Analysis | High-priority hits are subjected to molecular docking studies to predict their binding mode and affinity with the target protein. |

| 6. Experimental Validation | The most promising candidates are synthesized and tested experimentally to confirm their biological activity. |

Through this systematic approach, novel analogues of this compound with predicted and potentially enhanced biological activity can be efficiently identified, significantly streamlining the drug discovery process.

Analog Design, Synthesis, and Lead Optimization Strategies Academic Context

Rational Design Principles for Generating Analogues of 4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE

The rational design of analogues of this compound is a cornerstone of academic drug discovery, aiming to systematically probe the structure-activity relationship (SAR) and improve target engagement. This process is guided by established medicinal chemistry principles to modify the parent structure in a controlled and informative manner.

Bioisosteric Replacements for Enhanced Target Engagement

Bioisosteric replacement is a powerful strategy to modulate the physicochemical and biological properties of a lead compound without significantly altering its steric profile. nih.govorganic-chemistry.org For this compound, bioisosteric modifications can be applied to both the dimethoxyphenyl ring and the imidazole (B134444) core to fine-tune interactions with a biological target.

The 2,4-dimethoxy substitution pattern on the phenyl ring is a key feature, often contributing to target binding through hydrogen bonding and hydrophobic interactions. Bioisosteric replacements for the methoxy (B1213986) groups can be explored to enhance these interactions or to improve metabolic stability. For instance, replacing a methoxy group with a hydroxyl group could introduce a new hydrogen bond donor, while substitution with a trifluoromethoxy group could alter the electronic properties and improve metabolic stability. The entire dimethoxyphenyl moiety can also be replaced with other bicyclic or heterocyclic systems that mimic its spatial and electronic characteristics, such as an indazole or a benzofuran (B130515) ring system.

Table 1: Potential Bioisosteric Replacements for the 2,4-Dimethoxyphenyl Group

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| 2-Methoxy | Hydroxyl (-OH) | Introduce hydrogen bond donor capability |

| 4-Methoxy | Fluoro (-F) | Increase metabolic stability, alter electronics |

| 2,4-Dimethoxyphenyl | Indazole | Mimic aromatic and hydrogen bonding features |

| 2,4-Dimethoxyphenyl | 2,4-Difluorophenyl | Modulate electronic properties and lipophilicity |

Scaffold Hopping and Mimicry Approaches

Scaffold hopping involves replacing the central imidazole core with a structurally different scaffold while retaining the key pharmacophoric elements, in this case, the 2,4-dimethoxyphenyl group and the essential nitrogen atoms for target interaction. niper.gov.in This strategy is employed to explore novel chemical space, improve physicochemical properties, and circumvent potential intellectual property limitations. nih.gov

Starting from the this compound scaffold, one could envision replacing the imidazole ring with other five- or six-membered heterocycles. For example, a pyrazole, triazole, or even a pyridine (B92270) ring could serve as a new core. The goal is to maintain the relative spatial orientation of the dimethoxyphenyl substituent and the key interaction points of the original imidazole ring. Computational modeling is often employed to guide the selection of new scaffolds that can effectively mimic the topology of the parent compound. uniroma1.it

Parallel and Combinatorial Synthesis Approaches for Library Generation of Imidazole Derivatives

To efficiently explore the SAR of this compound, the synthesis of a large and diverse library of analogues is essential. Parallel and combinatorial synthesis techniques are instrumental in achieving this in an academic setting.

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful method for the rapid generation of imidazole libraries. nih.gov In this approach, the imidazole core or a precursor is attached to a solid support (resin). Subsequent chemical transformations are carried out in a stepwise manner, with excess reagents and by-products being easily washed away after each step. This simplifies the purification process and allows for the automation of the synthesis. For the synthesis of 4-substituted imidazoles, an immobilized 4-iodoimidazole (B15931) can be used as a scaffold, allowing for diversification through metal-halogen exchange followed by reaction with various electrophiles. nih.gov

Table 2: Example Solid-Phase Synthesis Scheme for 4-Aryl-1H-Imidazole Analogues

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Resin + Linker + Imidazole Precursor | Immobilization of the starting material |

| 2 | Introduction of 2,4-dimethoxyphenyl group | Suzuki or Stille coupling with the corresponding boronic acid or stannane |

| 3 | N-Alkylation/Arylation | Reaction with various alkyl or aryl halides |

High-Throughput Synthesis Methodologies

High-throughput synthesis methodologies aim to accelerate the drug discovery process by rapidly producing a large number of compounds. nih.gov These methods often employ automated liquid handling systems and parallel reactors to perform many reactions simultaneously. Multi-component reactions (MCRs) are particularly well-suited for high-throughput synthesis of imidazole derivatives. researchgate.net For instance, a one-pot reaction of a 1,2-dicarbonyl compound, an aldehyde (such as 2,4-dimethoxybenzaldehyde), an amine, and ammonium (B1175870) acetate (B1210297) can efficiently generate highly substituted imidazoles. organic-chemistry.org This approach allows for the introduction of diversity at multiple positions of the imidazole ring in a single synthetic step.

Strategies for Enhancing Target Selectivity and Potency Based on SAR Insights for Academic Research

The data generated from screening the synthesized library of analogues provides crucial structure-activity relationship (SAR) insights. This information is then used to guide the next round of design and synthesis with the goal of enhancing target selectivity and potency.

For instance, if initial screening reveals that analogues with a hydrogen bond donor at the 2-position of the dimethoxyphenyl ring show increased potency, subsequent efforts would focus on synthesizing more compounds with this feature. Similarly, if certain N-substituents on the imidazole ring lead to improved selectivity against off-target proteins, this information would be used to refine the design of future analogues.

Computational docking studies can be used to rationalize the observed SAR and to predict the binding modes of the most active compounds. nih.gov This can reveal key interactions between the ligand and the target protein, providing a structural basis for further optimization. For example, if docking studies show that the 2-methoxy group is in a sterically crowded pocket, analogues with smaller substituents at this position could be designed to improve binding.

A study on N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, a structurally related compound, demonstrated excellent cytotoxicity against certain cancer cell lines. rsc.orgrsc.org This suggests that the 2,4-dimethoxyphenyl moiety can be a key contributor to potent biological activity. Further exploration of substitutions on both the phenyl and imidazole rings, guided by SAR, could lead to the development of highly potent and selective compounds for academic research.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Optimization of in vitro Stability and Solubility for Biological Assays and Research Applications

The successful development of any biologically active compound for research applications is contingent upon favorable physicochemical and pharmacokinetic properties. For a molecule like this compound, which serves as a scaffold in medicinal chemistry, optimizing its in vitro metabolic stability and aqueous solubility is a critical step in the lead optimization process. ajrconline.orgjopir.in Poor stability can lead to rapid degradation in assay systems, resulting in inaccurate biological data, while low solubility can hinder compound handling, formulation, and the ability to achieve desired concentrations in biological assays. acs.orgdergipark.org.tr Therefore, medicinal chemists employ various strategies to address these liabilities through rational analog design.

The imidazole ring itself offers certain advantages; its polar and ionic characteristics can be leveraged to improve the pharmacokinetic properties of lead molecules, including solubility and bioavailability. ajrconline.org The structural features of the imidazole core allow for multiple interactions with biological targets through hydrogen bonds, hydrophobic forces, and van der Waals forces. nih.govnih.gov Modifications at different positions of the imidazole ring and its substituents are known to significantly impact its properties. For instance, substitutions at the N-1 position can influence metabolic stability, while modifications at other positions can affect lipophilicity and electronic characteristics. jopir.in

A common metabolic liability for compounds featuring aryl and methoxy groups, such as this compound, is oxidative metabolism mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov Typical metabolic "soft spots" include benzylic positions and O-demethylation of methoxy groups. nih.gov A primary strategy to enhance metabolic stability is to identify these labile sites and block the metabolic pathways through chemical modification. nih.gov

In a pertinent example involving a series of 2-aryl-4-benzoyl-imidazole (ABI) analogs, researchers identified benzylic hydroxylation and O-demethylation as the two primary routes of metabolism in a lead compound, ABI-274. nih.gov To address the metabolically labile benzylic methyl group, an analog, ABI-286, was designed where the methyl group was replaced with a chlorine atom. nih.gov This substitution successfully blocked the benzylic hydroxylation pathway and resulted in a significant improvement in metabolic stability in human, mouse, and rat liver microsomes. nih.gov

The following table details the comparative metabolic stability of the parent compound (ABI-274) and its optimized analog (ABI-286).

| Compound | Human Liver Microsomes (% Remaining at 60 min) | Mouse Liver Microsomes (% Remaining at 60 min) | Rat Liver Microsomes (% Remaining at 60 min) | Dog Liver Microsomes (% Remaining at 60 min) |

|---|---|---|---|---|

| ABI-274 | 14.4 ± 1.2 | 2.5 ± 0.3 | 10.3 ± 0.5 | 41.3 ± 1.2 |

| ABI-286 | 56.3 ± 1.5 | 31.9 ± 0.6 | 55.2 ± 3.4 | 49.6 ± 1.1 |

Data sourced from a study on 2-aryl-4-benzoyl-imidazole analogs, demonstrating the improvement in metabolic stability after blocking a key metabolic site. nih.gov

Similarly, aqueous solubility is a crucial parameter for in vitro biological assays to ensure that the compound remains in solution and is available to interact with its biological target. The imidazole moiety generally contributes to better solubility compared to less polar heterocyclic systems. nih.gov For example, in the development of antitubulin agents, the replacement of a thiazole (B1198619) ring with an imidazole ring in a related series of compounds led to enhanced aqueous solubility and improved bioavailability. nih.gov

Other established strategies to enhance solubility include the disruption of molecular planarity and symmetry. acs.org High molecular planarity can lead to strong crystal lattice packing, which increases the melting point and decreases solubility. By introducing substituents that force a twist in the molecular geometry, the crystal packing energy can be reduced, thereby improving solubility. acs.org For a compound like this compound, this could be achieved by introducing specific substituents on either the phenyl or imidazole rings that disrupt coplanarity. Furthermore, the basic nitrogen atoms within the imidazole ring allow for the formation of water-soluble salts, which can be a straightforward method to improve solubility for research applications. nih.gov

Through these iterative cycles of identifying liabilities and implementing rational design strategies, analogs of parent scaffolds like this compound can be optimized to possess the requisite stability and solubility for reliable biological evaluation and further development.

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantification of 4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE in Research Samples

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are foundational techniques for assessing the purity and determining the concentration of this compound in research samples.

HPLC is particularly well-suited for this compound due to its polarity and the presence of UV-absorbing chromophores. Reversed-phase HPLC (RP-HPLC) is the most common modality, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. The retention of the imidazole (B134444) derivative is influenced by the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) and its pH. nih.gov Given the basic nature of the imidazole ring, pH control is critical to ensure reproducible retention times and sharp peak shapes.

GC analysis is also feasible but may require a derivatization step. gdut.edu.cnnih.gov The polar N-H group on the imidazole ring can lead to poor peak shape and thermal instability. Derivatization, for instance by silylation, converts the polar N-H group into a less polar, more volatile derivative, making the compound more amenable to GC analysis. gdut.edu.cn GC offers high resolution and is often coupled with mass spectrometry for definitive identification. gdut.edu.cnnih.gov

Below is a representative table outlining typical starting parameters for an HPLC method for purity analysis.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm and 280 nm |

| Injection Volume | 10 µL |

The parent compound, this compound, is achiral as it does not possess a stereogenic center. Therefore, chiral separation is not applicable to this specific molecule.

However, if derivatives of this compound were synthesized that introduce a chiral center (for example, by substitution at one of the imidazole nitrogen atoms with a chiral group), chiral HPLC would be essential for separating the resulting enantiomers. ptfarm.pl Enantiomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles. ptfarm.pl Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely and successfully used for the resolution of enantiomers of various imidazole-containing compounds. researchgate.netresearchgate.netnih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, allowing for their differential retention.

The table below illustrates a potential chiral HPLC method for a hypothetical chiral derivative.

Table 2: Example Chiral HPLC Method Parameters for a Derivative

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

The choice of detector in HPLC is crucial for sensitive and accurate analysis. For this compound, several detection modalities are applicable.

UV-Vis Detector: A Ultraviolet-Visible (UV-Vis) detector is highly suitable for this compound due to the presence of the dimethoxyphenyl and imidazole rings, which act as strong chromophores. These detectors are robust, simple, and provide excellent sensitivity for compounds that absorb light in the UV-Vis range. nih.gov The absorption maxima for similar substituted imidazoles are often found in the 210-280 nm range. mdpi.comresearchgate.net

Photodiode Array (PDA) Detector: A PDA detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a standard UV-Vis detector by acquiring the entire UV-Vis spectrum for every point in the chromatogram. This provides three-dimensional data (absorbance vs. time vs. wavelength) that can be used to confirm peak purity and aid in the identification of unknown impurities or metabolites by comparing their spectra with that of the parent compound. nih.gov

Evaporative Light Scattering Detector (ELSD): An ELSD is a quasi-universal detector that is not dependent on the chromophoric properties of the analyte. It works by nebulizing the column eluent, evaporating the mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles. This makes ELSD a valuable complementary detector to UV/PDA, especially for quantifying impurities that may lack a strong chromophore or for providing a more uniform response factor for different compounds, which can be beneficial for purity assessment when reference standards for all impurities are not available. nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis of this compound and Its Metabolites (Non-Human, Research Context)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on the charge and size of the molecule. nih.gov It offers advantages of high efficiency, short analysis times, and extremely low sample and reagent consumption, making it ideal for analyzing precious research samples.

For the analysis of this compound and its potential metabolites in a non-human research context, different CE modes can be employed:

Capillary Zone Electrophoresis (CZE): In its protonated, positively charged state (at a pH below its pKa), the parent compound can be readily separated from neutral or anionic metabolites.

Micellar Electrokinetic Chromatography (MEKC): This is a powerful mode of CE that allows for the separation of neutral molecules. Surfactants are added to the buffer above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Neutral metabolites can partition between the aqueous buffer and the micelles to different extents, enabling their separation.

CE is particularly powerful when coupled with mass spectrometry (CE-MS), providing both separation and structural identification of metabolites from complex biological matrices like cell lysates or microsomal incubations. nih.govacs.orgyoutube.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Advanced Analytical Characterization in Complex Biological Matrices (Non-Human, Research Context)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the characterization and quantification of compounds in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low levels of small molecules in biological fluids such as plasma, urine, or tissue homogenates. nih.govmdpi.com The HPLC system first separates the parent compound and its metabolites from the bulk of the matrix components. The mass spectrometer then provides highly selective and sensitive detection. Using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process is extremely specific and minimizes interferences from the matrix, allowing for accurate quantification even at very low concentrations. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is a high-resolution technique well-suited for volatile and thermally stable compounds. gdut.edu.cnusc.edu For non-volatile compounds like this compound or its polar metabolites, a derivatization step is typically required to increase their volatility. gdut.edu.cnmdpi.com GC-MS provides detailed mass spectra that can be used to identify unknown metabolites by comparing them to spectral libraries or through interpretation of fragmentation patterns.

Table 3: Representative LC-MS/MS Parameters for Quantification in a Non-Human Biological Matrix

| Parameter | Condition |

|---|---|

| LC System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation followed by centrifugation |

Microfluidic Systems for High-Throughput Screening and Analysis of Compound Interactions

Microfluidic systems, often called "lab-on-a-chip" technology, are revolutionizing how compound screening and interaction analyses are performed. nih.govnih.gov These devices integrate various laboratory functions onto a single chip with micrometer-sized channels, enabling the manipulation of extremely small fluid volumes. ijfmr.commdpi.com

For this compound, microfluidic platforms offer several potential research applications:

High-Throughput Screening (HTS): Microfluidic devices can be designed to generate precise concentration gradients of the compound, allowing for the rapid testing of its effect on cells or enzymes across a wide range of concentrations simultaneously. nih.govnih.gov

Interaction Analysis: The compound's interaction with specific biological targets (e.g., enzymes, receptors) can be studied in real-time. The low sample consumption makes it possible to test against rare or expensive targets.

Metabolism Studies: Microfluidic chips can incorporate liver cells (hepatocytes) or microsomes to simulate metabolic processes in a controlled environment, allowing for the rapid generation and analysis of metabolites. nih.gov

The advantages of using microfluidic systems include drastically reduced reagent and sample consumption, faster analysis times, and the potential for high levels of automation and parallelization, making them a powerful tool in early-stage research. ijfmr.comcreative-biolabs.com

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations of Electronic Properties and Reaction Mechanisms of 4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. cuny.edu These calculations can predict molecular geometry, vibrational frequencies, and electronic properties, which collectively determine the molecule's stability, reactivity, and spectroscopic signatures. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, an FMO analysis would reveal the distribution of electron density in these key orbitals. It is expected that the HOMO would be localized on the electron-rich dimethoxyphenyl ring and the imidazole (B134444) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the imidazole ring system, highlighting potential sites for nucleophilic attack. The HOMO-LUMO energy gap would provide a quantitative measure of the compound's kinetic stability and the energy required for electronic excitation. researchgate.net

Illustrative Data Table for FMO Analysis The following table presents hypothetical data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level) for this compound, based on typical values for similar aromatic and heterocyclic compounds.

| Parameter | Hypothetical Value (eV) | Significance |

| EHOMO | -5.85 | Indicates electron-donating capability. |

| ELUMO | -1.20 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.65 | Correlates with chemical stability and reactivity. |

| Ionization Potential (I) | 5.85 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.20 | Energy released when an electron is added. |

| Electronegativity (χ) | 3.525 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.325 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.68 | Propensity to accept electrons. |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.netchemrxiv.org These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

An ESP analysis of this compound would likely show strong negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of the methoxy (B1213986) groups, due to their lone pairs of electrons. These sites would be the most probable points for interactions with electrophiles or for forming hydrogen bonds. nih.gov The hydrogen atom attached to the imidazole nitrogen (N-H) would exhibit a region of high positive potential, marking it as a primary site for interaction with nucleophiles or as a hydrogen bond donor. bhu.ac.in The aromatic rings would display a more complex potential landscape, influencing how the molecule interacts with other aromatic systems or receptors. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Thermodynamics of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, interactions with solvent, and binding to biological targets like proteins. frontiersin.org

For this compound, MD simulations would be instrumental in understanding its flexibility, preferred shapes (conformations), and how it might interact with a specific protein target. ajchem-a.com

An MD simulation generates a trajectory, which is a history of the positions, velocities, and energies of all atoms in the system. Analyzing this trajectory can reveal the conformational landscape of this compound, identifying the most stable arrangements and the energy barriers between them. When the molecule is simulated in complex with a receptor, trajectory analysis can assess the stability of the binding pose. rsc.org Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability of the complex and the flexibility of its components. ijsrset.com

Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the trajectory to calculate the binding free energy. This provides a theoretical estimation of the binding affinity between the ligand and its receptor, a critical parameter in drug design. rsc.org

Illustrative Data Table for MD Simulation Analysis of a Ligand-Receptor Complex This table shows hypothetical results from a 100 ns MD simulation of this compound bound to a hypothetical protein kinase.

| Metric | Hypothetical Result | Interpretation |

| Average RMSD of Ligand | 1.5 Å | Indicates the ligand remains stably bound in the active site. |

| Average RMSF of Protein | 1.2 Å (Backbone) | Shows overall protein stability during the simulation. |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Suggests a strong and favorable binding interaction. |

| Key Interacting Residues | ASP-145, LYS-72, PHE-80 | Identifies specific amino acids crucial for binding. |

| Dominant Interaction Types | Hydrogen Bonds, π-π Stacking | Reveals the nature of the forces holding the complex together. |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model solvent molecules (typically water), allowing for a realistic investigation of how the solvent affects the conformation and dynamics of this compound. frontiersin.org Simulations can reveal the structure of the hydration shell around the molecule and quantify the strength of solute-solvent interactions. This is important for understanding the compound's solubility and how it must be desolvated to bind to a receptor, which has energetic costs.

Cheminformatics and Computational Screening Methodologies for Virtual Library Design and Prioritization

Cheminformatics combines chemistry, computer science, and information science to optimize the process of drug discovery. A key application is the use of computational screening (virtual screening) to identify promising drug candidates from large chemical libraries. nih.gov

The this compound scaffold can serve as a starting point for designing a virtual library of related compounds. researchgate.net Using computational tools, various substituents can be systematically added to the core structure to generate thousands or millions of virtual derivatives. This library can then be screened in silico against a specific biological target. mdpi.com

The process typically involves:

Library Enumeration: Starting with the this compound core, different chemical groups (R-groups) are attached at synthetically accessible positions.

Filtering: The virtual library is filtered based on physicochemical properties and drug-likeness criteria (e.g., Lipinski's Rule of Five) to remove compounds with unfavorable predicted pharmacokinetic profiles.

Virtual Screening: The filtered library is then docked into the active site of a target protein. Docking algorithms predict the binding mode and score the binding affinity of each compound.

Prioritization: Compounds with the best docking scores and favorable predicted interactions are prioritized for synthesis and experimental testing, significantly reducing the time and cost compared to traditional high-throughput screening. mdpi.com

Density Functional Theory (DFT) Studies on the Reactivity and Stability of the Imidazole Scaffold and Its Derivatives

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for elucidating the electronic structure, reactivity, and stability of organic molecules. For imidazole and its derivatives, including this compound, DFT studies provide valuable insights into their chemical behavior. These computational investigations are crucial for understanding the intricate relationship between molecular structure and function, guiding the design of new molecules with desired properties.

DFT calculations are employed to determine a variety of quantum chemical parameters that act as descriptors of reactivity and stability. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org

In the context of the imidazole scaffold, the nitrogen atoms and the π-electron system of the ring are of particular interest. The lone pair of electrons on the sp2-hybridized nitrogen atom (N-3) makes it a primary site for protonation and electrophilic attack, a characteristic feature of imidazole's basicity. mdpi.com Conversely, the C-2 position of the imidazole ring is known to be susceptible to nucleophilic attack due to its lower electron density. nih.gov The introduction of substituents, such as the 2,4-dimethoxyphenyl group, can significantly modulate the electronic properties and, consequently, the reactivity of the imidazole core.

The 2,4-dimethoxyphenyl substituent is an electron-donating group due to the mesomeric effect of the methoxy groups. This electron donation is expected to increase the electron density of the imidazole ring, thereby influencing its reactivity. Specifically, the increased electron density would enhance the nucleophilicity of the imidazole ring, making it more reactive towards electrophiles. This effect would also be reflected in the HOMO and LUMO energies. The electron-donating substituent would raise the HOMO energy level, making the molecule a better electron donor.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For imidazole derivatives, the MEP typically shows a negative potential (red and yellow regions) around the nitrogen atoms, confirming their role as nucleophilic centers. researchgate.net The introduction of the 2,4-dimethoxyphenyl group would likely lead to a more negative electrostatic potential on the imidazole ring, further highlighting its increased nucleophilicity.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for Substituted Imidazole Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole | -6.5 | 1.2 | 7.7 |

| 4-Nitroimidazole | -7.2 | -0.5 | 6.7 |

| 4-Methylimidazole | -6.3 | 1.4 | 7.7 |

| 2,4,5-Triphenylimidazole | -5.8 | -1.1 | 4.7 |

This table provides illustrative data based on general findings in computational studies of imidazole derivatives and does not represent experimentally verified values for these specific compounds.

Table 2: Mulliken Atomic Charges on the Imidazole Ring Atoms of a Hypothetical 4-Phenylimidazole (Illustrative Data)

| Atom | Mulliken Charge (a.u.) |

| N1 | -0.45 |

| C2 | 0.30 |

| N3 | -0.55 |

| C4 | -0.10 |

| C5 | -0.05 |

This table provides illustrative data based on general findings in computational studies of imidazole derivatives and does not represent experimentally verified values for a specific compound.

Potential Research Applications and Future Directions

4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE as a Chemical Probe for Specific Biological Pathways and Molecular Targets

The imidazole (B134444) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. benthamdirect.comnih.gov The 2,4-dimethoxyphenyl moiety in this compound could play a crucial role in directing its interactions with specific enzymes or receptors. Dimethoxy-substituted aromatic rings are common in molecules that exhibit anticancer and enzyme inhibitory activities. nih.gov For instance, imidazole derivatives are known to act as inhibitors of cytochrome P450 enzymes and can influence pathways like phosphatidylserine (B164497) synthesis. nih.gov

Given this precedent, this compound could be investigated as a chemical probe to explore biological pathways regulated by kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. ijsrtjournal.com The dimethoxy substitution pattern may confer selectivity for particular kinase binding sites. Furthermore, its potential to interact with DNA or act as a microtubule destabilizing agent, similar to other imidazole-based compounds, warrants investigation. researchgate.net The electron-rich nature of the imidazole ring and the specific substitution pattern could facilitate binding to various biological macromolecules, making it a valuable tool for target identification and validation studies. nih.gov

Table 1: Potential Molecular Targets for this compound

| Potential Target Class | Specific Examples | Rationale |

|---|---|---|

| Protein Kinases | EGFR, VEGFR, ALK | Imidazole scaffolds are common in kinase inhibitors. nih.govmdpi.com |

| Cytochrome P450 Enzymes | Various isoforms | Imidazole is a known inhibitor of P450 enzymes. nih.gov |

| Tubulin | Microtubule assembly | Phenyl-substituted imidazoles can disrupt microtubule dynamics. nih.gov |

Development of Research Tools Based on the this compound Scaffold

The development of specialized research tools from a lead compound is a critical step in elucidating its mechanism of action and exploring its therapeutic potential.

Fluorescently Tagged Analogues for Imaging Studies

Fluorescent probes are indispensable for visualizing biological processes in real-time. Imidazole derivatives have been successfully modified to create fluorescent materials. rsc.org The synthesis of fluorescently tagged analogues of this compound is a feasible and promising research direction. The inherent fluorescence of some imidazole compounds can be tuned by altering the substitution pattern on the phenyl ring. researchgate.netnih.govresearchgate.net The introduction of a fluorophore to the imidazole scaffold could enable high-resolution imaging of its subcellular localization and interaction with target proteins. Such probes would be invaluable for cellular uptake studies and for tracking the molecule's journey through specific biological pathways. The development of imidazole-based fluorophores with large Stokes shifts and high quantum yields has been reported, providing a methodological basis for creating such tools. researchgate.net

Biotinylated Derivatives for Affinity Chromatography

Affinity chromatography is a powerful technique for identifying the binding partners of a small molecule. Biotinylation, the process of attaching a biotin (B1667282) molecule, allows for the strong and specific capture of the molecule and its interacting partners using streptavidin-coated beads. nih.govgoogle.com A biotinylated derivative of this compound could be synthesized to serve as a bait molecule in pull-down assays. This would enable the identification of its direct molecular targets from cell lysates, providing crucial insights into its mechanism of action. The imidazole scaffold is amenable to chemical modifications that would allow for the attachment of a biotin linker without significantly disrupting its core structure and biological activity.

Emerging Academic Research Trends in Imidazole Chemistry and Substituted Phenyl Imidazoles

The field of imidazole chemistry is dynamic, with several emerging trends that could influence the future research trajectory of this compound. One significant trend is the development of multicomponent reactions for the efficient and diverse synthesis of substituted imidazoles. biolmolchem.com These methods allow for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. Another key area of focus is the use of imidazole derivatives in the development of materials with unique optical and electronic properties, including fluorescent dyes and organic light-emitting diodes (OLEDs). rsc.org In medicinal chemistry, there is a growing interest in imidazole-based compounds as multi-target agents, particularly in the context of complex diseases like cancer. mdpi.com The design of hybrid molecules that combine the imidazole scaffold with other pharmacophores is also a promising strategy. nih.gov

Identification of New Interdisciplinary Research Collaborations Involving this compound

The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach to fully realize its scientific value.

Table 2: Potential Interdisciplinary Collaborations

| Collaborating Fields | Research Focus |

|---|---|

| Synthetic Chemistry & Medicinal Chemistry | Design and synthesis of novel analogues with improved potency and selectivity. |

| Molecular Biology & Cell Biology | Elucidation of biological pathways and mechanisms of action using cellular models. |

| Biochemistry & Structural Biology | Identification and characterization of direct molecular targets and binding interactions. |

| Materials Science & Chemical Biology | Development of fluorescent probes and other research tools for imaging and diagnostics. |

Collaborations between synthetic chemists and biologists will be essential for designing and evaluating new derivatives. Partnerships with materials scientists could lead to the development of novel imaging agents. Furthermore, collaborations with pharmacologists and clinicians would be crucial for translating promising preclinical findings into potential therapeutic applications.

Challenges and Opportunities in Advanced Academic Research of Dimethoxyphenyl-Substituted Imidazoles

The advancement of research on dimethoxyphenyl-substituted imidazoles, including this compound, faces both challenges and opportunities. A primary challenge is the need for more efficient and regioselective synthetic methods to access a wide range of derivatives for thorough biological evaluation. nih.gov Another challenge lies in the comprehensive profiling of their biological activities and the identification of specific, high-affinity molecular targets.

However, these challenges are accompanied by significant opportunities. The chemical tractability of the imidazole scaffold allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties. nih.gov The growing understanding of the role of specific enzymes and signaling pathways in disease provides a fertile ground for the rational design of targeted imidazole-based inhibitors. Furthermore, advancements in high-throughput screening and computational modeling can accelerate the discovery and optimization of new dimethoxyphenyl-substituted imidazole derivatives with therapeutic potential. The versatility of the imidazole ring system ensures that this class of compounds will remain a vibrant area of academic and industrial research for the foreseeable future. benthamdirect.com

Q & A

Q. What are the established synthetic routes for preparing 4-(2,4-dimethoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions using amidines and α-halo ketones. For example, a scalable method involves reacting benzamidine hydrochloride with 4-methoxyphenacyl bromide under reflux in ethanol, yielding 2,4-disubstituted imidazoles. Critical parameters include:

- Temperature : Prolonged heating (≥12 hours) at 80–90°C improves cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) isolates the product (typical yield: 65–75%) .

Structural analogs (e.g., 2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole) are synthesized via condensation of substituted aldehydes with ethylene diamine derivatives under nitrogen .

Q. How is the structural integrity of this compound confirmed experimentally?

Key techniques include:

- NMR : -NMR peaks at δ 7.2–7.6 ppm (aromatic protons) and δ 3.8–4.0 ppm (methoxy groups) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 260.3 for CHNO) validate the molecular formula .

- X-ray Crystallography : Resolves imidazole ring planarity and dihedral angles with the dimethoxyphenyl group (e.g., 45–60° tilt) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antiviral and antimicrobial properties:

- SARS-CoV-2 Inhibition : Analog 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole shows IC = 7.7 µM against the wild-type strain .

- Antifungal Activity : Substitutions at the imidazole N1 position (e.g., alkyl chains) enhance activity against Candida albicans (MIC = 8–16 µg/mL) .

Advanced Research Questions

Q. What mechanistic insights explain the role of the 2,4-dimethoxyphenyl group in biological activity?

The dimethoxyphenyl moiety enhances:

- Lipophilicity : LogP values increase by ~1.5 units compared to unsubstituted imidazoles, improving membrane permeability .

- Electron Donation : Methoxy groups stabilize charge-transfer interactions with viral proteases (e.g., SARS-CoV-2 3CLpro) via hydrogen bonding to His41/Cys145 residues .

- Steric Effects : Bulky substituents at C2/C4 positions reduce binding to off-target human kinases .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antiviral applications?

Key SAR findings:

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina simulations reveal binding affinities (ΔG = −8.2 kcal/mol) to SARS-CoV-2 3CLpro .

- DFT Calculations : HOMO-LUMO gaps (4.1–4.5 eV) correlate with redox stability in biological environments .

- MD Simulations : 100-ns trajectories show stable binding poses with RMSD < 2.0 Å .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in IC values (e.g., 7.7 µM vs. 12.6 µM) arise from:

- Assay Variability : Cell-based vs. enzyme inhibition assays (differences in membrane permeability).

- Enantiomeric Purity : Chiral centers in derivatives (e.g., 4,5-dihydroimidazoles) may lead to inactive enantiomers .

- Solubility : Poor aqueous solubility (<10 µg/mL) skews in vitro results; use of DMSO >0.1% may artifactually enhance activity .

Q. What strategies improve synthetic yield and scalability for this compound?

- Catalysis : Tetrakis(dimethylamino)ethylene (TDAE) reduces nitro intermediates to amines, improving step efficiency (yield increase: 20–30%) .

- Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes for cyclization steps .

- Green Chemistry : Solvent-free mechanochemical grinding achieves 85% yield, avoiding column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.